molecular formula C13H5ClFNO2 B061863 6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione CAS No. 188622-47-1

6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione

Cat. No. B061863
M. Wt: 261.63 g/mol
InChI Key: KAQNQVAZWJUHSN-UHFFFAOYSA-N
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Description

6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione is a chemical compound with the molecular formula C13H5ClFNO2 . It has a molecular weight of 261.638 . This compound is offered for experimental and research use .


Molecular Structure Analysis

The molecular structure of 6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione consists of 13 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact spatial arrangement of these atoms and their bonds would require more detailed structural data or a crystallographic study.


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione, such as its melting point, boiling point, and density, are not provided in the search results . These properties can be determined through experimental measurements.

Scientific Research Applications

  • Synthesis and Structural Studies :

    • Krapcho et al. (1998) developed pathways for synthesizing 8-chloro-9-fluorobenz[g]isoquinoline-5,10-dione and its regioisomeric difluoro analogs. They explored SNAr displacement reactions with diamines, leading to various substitution products (Krapcho & Ellis, 1998).
    • Jacobs et al. (2008) reported the synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones, representing a new class of quinones (Jacobs, Deblander, Kesteleyn, Tehrani, & Kimpe, 2008).
    • Another study by Jacobs et al. (2008) focused on synthesizing N-substituted 1,2-dihydrobenz[g]isoquinoline-5,10-diones as part of research on pentalongin structural modifications (Jacobs, Kesteleyn, & Kimpe, 2008).
  • Antitumor Activity :

    • Braña et al. (1997) explored chromophore-modified bis-naphthalimides, including benz[g]isoquinoline-1,3-diones, for their antitumor properties. They found these compounds to be effective DNA intercalators and topoisomerase inhibitors (Braña, Castellano, Perron, Maher, Conlon, Bousquet, George, Qian, & Robinson, 1997).
  • Anti-tubercular Activity :

  • Luminescent Properties and Photo-induced Electron Transfer :

    • Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds, including benzo[de]isoquinoline-1,3-diones, and studied their fluorescence and photo-induced electron transfer properties (Gan, Chen, Chang, & Tian, 2003).
  • Other Medicinal Chemistry Applications :

Safety And Hazards

A Material Safety Data Sheet (MSDS) would provide comprehensive information about the safety measures and potential hazards associated with 6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione . This includes information on handling and storage, exposure controls and personal protection, and first-aid measures .

Future Directions

The future directions for research and applications of 6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione are not specified in the search results. Its potential uses could be explored in various fields depending on its physical, chemical, and possibly bioactive properties. Further studies and experiments would be needed to uncover these potential applications .

properties

IUPAC Name

6-chloro-9-fluorobenzo[g]isoquinoline-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5ClFNO2/c14-8-1-2-9(15)11-10(8)12(17)6-3-4-16-5-7(6)13(11)18/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQNQVAZWJUHSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=O)C3=C(C2=O)C=CN=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione

Citations

For This Compound
2
Citations
AP Krapcho, CE Gallagher, A Hammach… - Journal of …, 1998 - Wiley Online Library
Synthetic routes have been developed which lead to ring‐hydroxylated aza‐analogues of antitumor anthrapyrazoles, namely, 2,5‐bis[(aminoalkyI)amino] substituted 10‐…
Number of citations: 9 onlinelibrary.wiley.com
A Oliva, M Ellis, L Fiocchi, E Menta… - Journal of Heterocyclic …, 2000 - Wiley Online Library
The synthesis of several N‐tert‐butoxycarbonyl(Boc)‐protected‐N‐substituted hydrazines has been accomplished. The use of these protected hydrazines in S N Ar substitutions leads …
Number of citations: 14 onlinelibrary.wiley.com

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